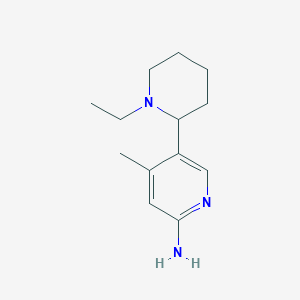
1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes piperidine and phthalazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine and phthalazine intermediates. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions can vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: A related compound with similar structural features.
1-Methyl-4-(piperidin-4-yl)piperazine: Another compound with a piperidine moiety.
2-(1-Methylpiperidin-4-yl)acetic acid: A compound with a similar piperidine structure
Uniqueness
1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid is unique due to its combination of piperidine and phthalazine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H26N4O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-[4-(4-methylpiperidin-1-yl)phthalazin-1-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-10-23(11-7-14)18-16-4-2-3-5-17(16)19(22-21-18)24-12-8-15(9-13-24)20(25)26/h2-5,14-15H,6-13H2,1H3,(H,25,26) |
Clave InChI |
PPRALEKJNSBWEE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




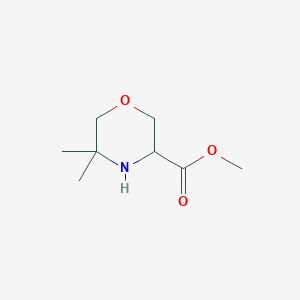
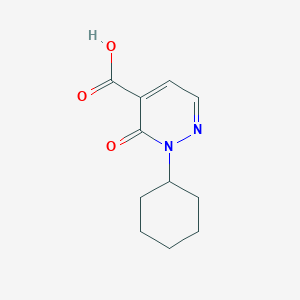
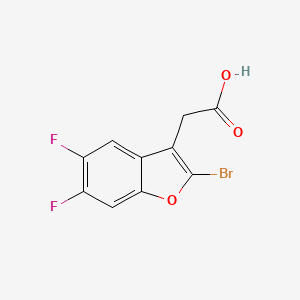


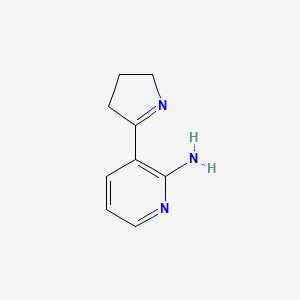

![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)

